molecular formula C35H30FN7O6S B2954196 N-[[5-[2-[3-(4-氟苯基)-5-(4-甲氧基苯基)-3,4-二氢吡唑-2-基]-2-氧代乙基]硫烷基-4-(4-硝基苯基)-1,2,4-三唑-3-基]甲基]-4-甲氧基苯甲酰胺 CAS No. 393583-91-0

N-[[5-[2-[3-(4-氟苯基)-5-(4-甲氧基苯基)-3,4-二氢吡唑-2-基]-2-氧代乙基]硫烷基-4-(4-硝基苯基)-1,2,4-三唑-3-基]甲基]-4-甲氧基苯甲酰胺

货号 B2954196
CAS 编号: 393583-91-0
分子量: 695.73
InChI 键: ZEYXXICOAPHXGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C35H30FN7O6S and its molecular weight is 695.73. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成和理论研究

像所讨论分子这样的复杂分子的合成通常涉及有助于有机化学进步的创新方法。例如,通过微波辅助工艺进行相关化合物的无催化剂和无溶剂合成代表了该领域的一项重大发展。这种方法不仅提高了合成的效率,而且还通过最大程度地减少有害物质和能量的使用,符合绿色化学的原则 (Moreno-Fuquen et al., 2019)。理论研究,包括密度泛函理论 (DFT) 计算,进一步有助于理解这些反应的潜在机制,为优化相关化合物的合成工艺提供了见解。

抗菌活性

该化合物及其衍生物在抗菌筛选方面显示出希望,对革兰氏阳性菌和革兰氏阴性菌以及真菌菌株具有显着的活性。这表明有可能开发新的抗菌剂,以解决日益严重的抗生素耐药性问题。包含噻唑和噻唑烷环的衍生物的合成和筛选突出了该化合物作为具有针对微生物疾病的有价值的治疗干预措施的分子开发中的前体的作用 (Desai et al., 2013; Desai et al., 2013)。

药理潜力

除了抗菌活性外,该化合物的结构框架还作为具有多种药理性质的衍生物合成的基础。对具有相似结构基序的化合物的研究揭示了毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用的潜力。此类研究为开发可解决一系列疾病的新治疗剂奠定了基础,进一步突出了该化合物在药物发现和开发中的重要性 (Faheem, 2018)。

作用机制

F0514-1084, also known as MK-1084, is a potent and specific inhibitor of the KRAS G12C-GDP . This compound has been discovered through a structure-guided lead optimization effort and exhibits a favorable preclinical potency, pharmacokinetics (PK), pharmacodynamics (PK/PD), efficacy, off-target, and tolerability profile .

Target of Action

The primary target of F0514-1084 is the KRAS G12C-GDP . KRAS mutations are among the most prevalent oncogenic drivers in multiple indications including non-small cell lung carcinoma (NSCLC), colorectal carcinoma (CRC), and pancreatic ductal adenocarcinoma (PDAC) .

Mode of Action

F0514-1084 acts as a covalent inhibitor of the GDP-loaded form of G12C mutant KRAS . The cysteine residue in the switch II pocket of the KRAS protein offers a handle for covalent modification .

Biochemical Pathways

The inhibition of KRAS G12C-GDP by F0514-1084 affects the MAPK pathway . This pathway is involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

F0514-1084 exhibits a favorable preclinical PK and PK/PD profile . It has the potential for once-daily (QD) oral dosing with a projected clinical dose that compares favorably to approved competitors .

Result of Action

The inhibition of KRAS G12C-GDP by F0514-1084 can lead to the suppression of tumor growth . It has shown promising anti-tumor activity in early clinical trials .

Action Environment

The action, efficacy, and stability of F0514-1084 can be influenced by various environmental factors.

属性

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30FN7O6S/c1-48-28-15-5-22(6-16-28)30-19-31(23-3-9-25(36)10-4-23)42(40-30)33(44)21-50-35-39-38-32(41(35)26-11-13-27(14-12-26)43(46)47)20-37-34(45)24-7-17-29(49-2)18-8-24/h3-18,31H,19-21H2,1-2H3,(H,37,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYXXICOAPHXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)[N+](=O)[O-])CNC(=O)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30FN7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。